molecular formula C9H13Cl2N3 B12912851 4,6-Dichloro-2-(2,2-dimethylpropyl)pyrimidin-5-amine CAS No. 61457-03-2

4,6-Dichloro-2-(2,2-dimethylpropyl)pyrimidin-5-amine

Cat. No.: B12912851
CAS No.: 61457-03-2
M. Wt: 234.12 g/mol
InChI Key: DHBSKPZNMVCUEZ-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-(2,2-dimethylpropyl)pyrimidin-5-amine (CAS No. 61457-03-2) is a pyrimidine derivative with the molecular formula C₉H₁₃Cl₂N₃ and a molecular weight of 234.12 g/mol. Its structure features a pyrimidine ring substituted with two chlorine atoms at positions 4 and 6, an amine group at position 5, and a bulky 2,2-dimethylpropyl (neopentyl) group at position 2 .

Properties

CAS No.

61457-03-2

Molecular Formula

C9H13Cl2N3

Molecular Weight

234.12 g/mol

IUPAC Name

4,6-dichloro-2-(2,2-dimethylpropyl)pyrimidin-5-amine

InChI

InChI=1S/C9H13Cl2N3/c1-9(2,3)4-5-13-7(10)6(12)8(11)14-5/h4,12H2,1-3H3

InChI Key

DHBSKPZNMVCUEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1=NC(=C(C(=N1)Cl)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dichloro-2-neopentylpyrimidin-5-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyrimidine precursor.

    Chlorination: The precursor undergoes chlorination at the 4 and 6 positions using reagents such as phosphorus pentachloride or thionyl chloride.

    Amination: Finally, the amine group is introduced at the 5 position through a nucleophilic substitution reaction using ammonia or an amine source.

Industrial Production Methods

Industrial production of 4,6-dichloro-2-neopentylpyrimidin-5-amine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2-neopentylpyrimidin-5-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at the 4 and 6 positions can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine group.

    Coupling Reactions: The amine group can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives of the amine group.

    Reduction Products: Reduced forms of the compound, potentially altering the amine group.

Scientific Research Applications

4,6-Dichloro-2-neopentylpyrimidin-5-amine has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antiviral and anticancer properties.

    Organic Synthesis: The compound is used as a building block in the synthesis of more complex organic molecules.

    Biological Studies: It is employed in studies investigating the biological activity of pyrimidine derivatives.

Mechanism of Action

The mechanism of action of 4,6-dichloro-2-neopentylpyrimidin-5-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., chlorine) at positions 4 and 6 increase electrophilicity, facilitating nucleophilic substitution reactions.
  • Solubility : Compounds with sulfur-containing substituents (e.g., propylthio) exhibit higher lipophilicity, impacting bioavailability .

Industrial and Pharmaceutical Relevance

  • Intermediates : Ethyl and methyl analogs are widely used in synthesizing antihypertensive and antiviral agents .
  • API Impurities : The propylthio derivative is monitored as a key impurity in Ticagrelor production to ensure drug safety .

Biological Activity

4,6-Dichloro-2-(2,2-dimethylpropyl)pyrimidin-5-amine is a chemical compound that has garnered attention for its biological activity, particularly in the context of pharmacological applications. This compound serves as an important intermediate in the synthesis of Ticagrelor, a potent antiplatelet agent used in the prevention of cardiovascular events.

The molecular formula of this compound is C9H12Cl2N4C_9H_{12}Cl_2N_4, and it has a molecular weight of approximately 238.14 g/mol. Its structure includes two chlorine atoms and a pyrimidine ring, which are critical for its biological activity.

PropertyValue
Molecular FormulaC9H12Cl2N4
Molecular Weight238.14 g/mol
CAS Number145783-15-9
AppearanceLight pink to dark brown liquid or semi-solid
Density1.4 ± 0.1 g/cm³
Boiling Point334.0 ± 37.0 °C
Flash Point155.8 ± 26.5 °C

As an intermediate in the synthesis of Ticagrelor, this compound primarily functions as a reversible antagonist of the P2Y12 receptor, which plays a crucial role in platelet aggregation. By inhibiting this receptor, it prevents the activation and aggregation of platelets, thereby reducing the risk of thrombus formation that can lead to heart attacks and strokes .

Antiplatelet Activity

Several studies have demonstrated the efficacy of Ticagrelor and its intermediates in inhibiting platelet aggregation:

  • Clinical Trials : Ticagrelor has been shown to significantly reduce cardiovascular events compared to clopidogrel in patients with acute coronary syndrome (ACS). The PLATO trial highlighted that patients receiving Ticagrelor had lower rates of death from vascular causes, myocardial infarction, or stroke .
  • In Vitro Studies : Research involving human platelet-rich plasma indicated that compounds like this compound effectively inhibit ADP-induced platelet aggregation .
  • Pharmacokinetic Studies : The pharmacokinetic profile of Ticagrelor suggests rapid absorption and a short half-life, necessitating twice-daily dosing to maintain effective antiplatelet activity .

Other Biological Activities

Emerging research has suggested potential anti-inflammatory properties associated with P2Y12 antagonism that may extend beyond cardiovascular applications:

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